An In-depth Technical Guide to 6,7-Dichloro-1-tetralone: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 6,7-Dichloro-1-tetralone: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dichloro-1-tetralone is a halogenated bicyclic aromatic ketone that serves as a valuable intermediate in organic synthesis. Its rigid scaffold and the presence of reactive functional groups make it a molecule of significant interest, particularly in the field of medicinal chemistry and drug development. The dichlorinated aromatic ring and the ketone functionality offer multiple sites for chemical modification, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 6,7-Dichloro-1-tetralone, with a focus on its relevance to researchers and professionals in the pharmaceutical industry. Tetralone derivatives are key structural motifs in a variety of natural products and serve as important scaffolds for the development of new drugs targeting a range of biological endpoints[1].
Molecular Structure and Chemical Identity
6,7-Dichloro-1-tetralone, also known as 6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one, possesses a fused ring system consisting of a dihydronaphthalenone core with two chlorine atoms substituted on the aromatic ring at positions 6 and 7.
Systematic IUPAC Name: 6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one Synonyms: 6,7-Dichlorotetralin-1-one CAS Number: 25095-57-2[2][3] Molecular Formula: C₁₀H₈Cl₂O[4] Molecular Weight: 215.08 g/mol [4]
Structural Representation:
Caption: Chemical structure of 6,7-Dichloro-1-tetralone.
Physicochemical Properties
A summary of the key physicochemical properties of 6,7-Dichloro-1-tetralone is presented in the table below. These properties are essential for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| Appearance | Powder or liquid | [5] |
| Melting Point | 95 °C | |
| Boiling Point | 349.0 ± 42.0 °C at 760 mmHg (Predicted) | |
| Density | 1.372 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in acetonitrile and chloroform. Insoluble in water. | |
| Flash Point | 147.4 °C | [4] |
| Vapor Pressure | 4.85E-05 mmHg at 25°C | [4] |
Synthesis of 6,7-Dichloro-1-tetralone
The synthesis of 6,7-Dichloro-1-tetralone is typically achieved through a multi-step process starting from 1,2-dichlorobenzene. The general strategy involves a Friedel-Crafts acylation, followed by a reduction and an intramolecular cyclization.
Synthetic Pathway Overview
The synthesis can be conceptually broken down into three main steps:
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Friedel-Crafts Acylation: Reaction of 1,2-dichlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.
-
Reduction of the Ketone: The ketone group of the butanoic acid derivative is reduced to a methylene group. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is a classic method for this transformation.
-
Intramolecular Cyclization (Friedel-Crafts Acylation): The resulting 4-(3,4-dichlorophenyl)butanoic acid is then cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to yield 6,7-Dichloro-1-tetralone.
Caption: General synthetic workflow for 6,7-Dichloro-1-tetralone.
Detailed Experimental Protocol (Illustrative)
The following is a representative, field-proven protocol for the synthesis of a substituted tetralone, which can be adapted for 6,7-Dichloro-1-tetralone.
Step 1: Synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in 1,2-dichlorobenzene (5 eq), add succinic anhydride (1.0 eq) portion-wise at a temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with water, and then a cold solution of sodium bicarbonate.
-
Acidify the bicarbonate washings with concentrated hydrochloric acid to precipitate the crude 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 4-(3,4-Dichlorophenyl)butanoic acid
-
Prepare amalgamated zinc by stirring zinc dust (4.0 eq) with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.
-
To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and toluene.
-
Add 4-(3,4-dichlorophenyl)-4-oxobutanoic acid (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4-(3,4-dichlorophenyl)butanoic acid.
Step 3: Synthesis of 6,7-Dichloro-1-tetralone
-
Add the crude 4-(3,4-dichlorophenyl)butanoic acid (1.0 eq) to polyphosphoric acid (10-20 times the weight of the acid).
-
Heat the mixture with stirring to 80-100 °C for 1-2 hours. Monitor the reaction by TLC.
-
Pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude 6,7-Dichloro-1-tetralone can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at C5 and C8. The electron-withdrawing nature of the chlorine atoms and the carbonyl group will influence their chemical shifts.
-
Aliphatic Protons: Three multiplets, each integrating to two protons, are expected for the methylene groups at C2, C3, and C4. The protons at C2 (α to the carbonyl) will be the most downfield of the aliphatic protons (likely around δ 2.9-3.1 ppm), followed by the protons at C4 (benzylic, around δ 2.6-2.8 ppm), and finally the protons at C3 (around δ 2.0-2.2 ppm). The signals will likely appear as triplets due to coupling with adjacent methylene groups.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 195-200 ppm.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). Two of these will be quaternary carbons bonded to chlorine, and two will be quaternary carbons of the fused ring system. The remaining two signals will be from the CH carbons.
-
Aliphatic Carbons: Three signals corresponding to the methylene carbons at C2, C3, and C4, typically in the range of δ 20-40 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ characteristic of an α,β-unsaturated ketone.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
-
Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretch: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 214 and 216, with an isotopic pattern characteristic of a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M⁺, M⁺+2, M⁺+4).
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of 6,7-Dichloro-1-tetralone is governed by its key functional groups: the ketone, the α-methylene protons, and the dichlorinated aromatic ring.
Reactivity of the Ketone and α-Methylene Group
The ketone can undergo a variety of transformations, including reduction to the corresponding alcohol (1-tetralol derivative), reductive amination to introduce an amine functionality, and reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols[6]. The α-methylene protons are acidic and can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions.
Reactivity of the Dichlorinated Aromatic Ring
The chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, they can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents on the aromatic core[7]. This reactivity is crucial for the synthesis of diverse compound libraries for drug discovery.
Role in Pharmaceutical Synthesis
The tetralone scaffold is a common feature in many biologically active molecules and approved drugs[1]. While specific examples of marketed drugs derived directly from 6,7-Dichloro-1-tetralone are not prominently documented, its structural motifs are present in important classes of therapeutic agents. For instance, the antidepressant drug Sertraline contains a 4-(3,4-dichlorophenyl)tetralin core, for which 6,7-dichloro-1-tetralone could be a key precursor via further synthetic manipulations[8][9]. The synthesis of such compounds often involves the reductive amination of the corresponding tetralone.
The versatility of the tetralone core makes it a valuable starting material for the synthesis of compounds targeting a variety of biological pathways, including those involved in neurological and cardiovascular diseases[10].
Caption: Potential applications of 6,7-Dichloro-1-tetralone in drug discovery.
Safety and Handling
6,7-Dichloro-1-tetralone is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side-shields[4].
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[4].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials[4].
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact, wash off with soap and plenty of water. If ingested, rinse mouth with water and seek immediate medical attention[4].
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Firefighters should wear self-contained breathing apparatus[4].
Conclusion
6,7-Dichloro-1-tetralone is a synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. Its well-defined structure and the presence of multiple reactive sites allow for the creation of diverse and complex molecular architectures. While detailed spectroscopic data and specific applications in marketed drugs are not extensively published, its structural relationship to known pharmacophores underscores its importance as a key intermediate for the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this compound in their drug discovery and development programs.
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Mastering Pharmaceutical Synthesis with 6-Chloro-1-tetralone. (n.d.). Retrieved from [Link]
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